2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine
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Overview
Description
2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine is an organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a methoxyphenyl group attached to the tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. For example, the use of specific catalysts and solvents can enhance the efficiency of the reaction and facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives .
Scientific Research Applications
2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as its interaction with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways . The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydroquinoline derivatives, such as:
- 2-(2-Methoxyphenyl)benzoxazole
- Tris(2-methoxyphenyl)amine
- 1-(2-Methoxyphenyl)piperazine
Uniqueness
What sets 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine apart is its unique combination of a methoxyphenyl group and a tetrahydroquinoline core. This structural feature imparts specific chemical properties and potential biological activities that make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H18N2O |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C16H18N2O/c1-19-16-9-5-3-7-12(16)15-10-13(17)11-6-2-4-8-14(11)18-15/h2-9,13,15,18H,10,17H2,1H3 |
InChI Key |
PVNLMYQRGUCQOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CC(C3=CC=CC=C3N2)N |
Origin of Product |
United States |
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